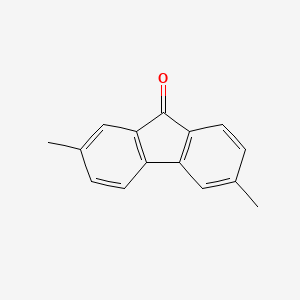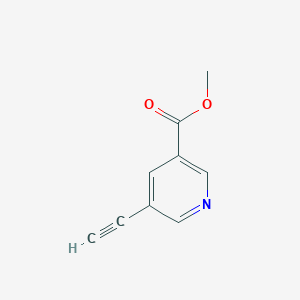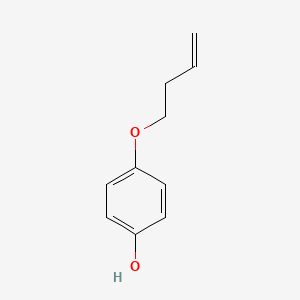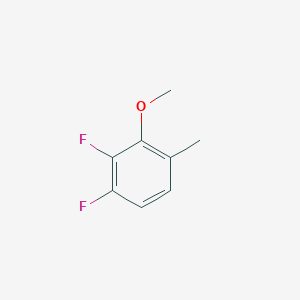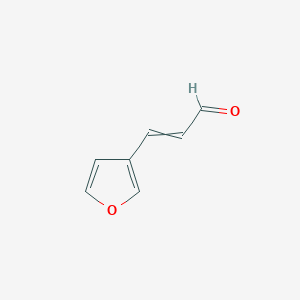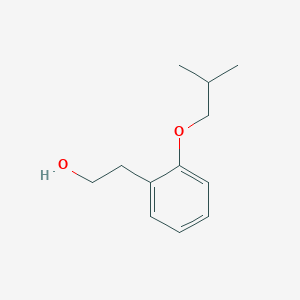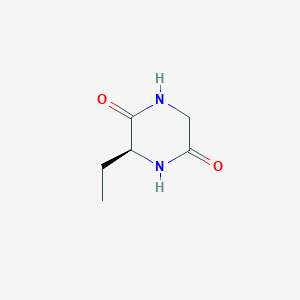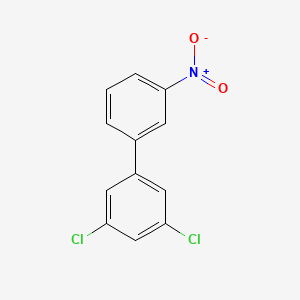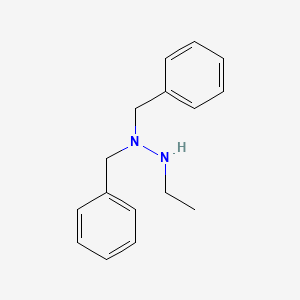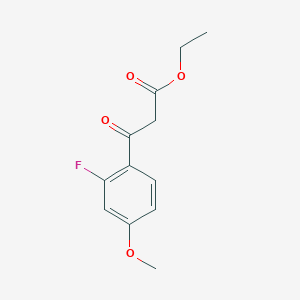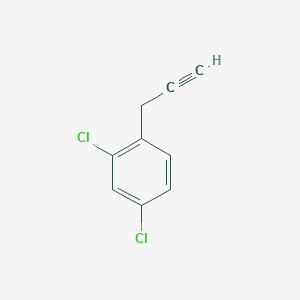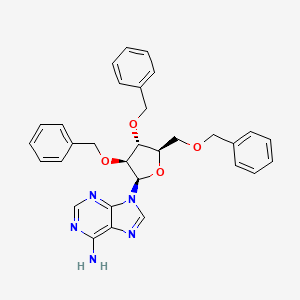
9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine
Vue d'ensemble
Description
9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine (TBAF-A) is a nucleoside analogue that has been studied extensively in scientific research due to its potential applications in the treatment of various diseases. TBAF-A has been found to have a variety of biochemical and physiological effects, which have been explored in numerous studies.
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
A key focus of research on 9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine and its derivatives is their synthesis and potential antiviral activity. For instance, Woltermann et al. (2004) developed a novel synthesis method for related compounds, useful as intermediates in antiviral compound synthesis, including 9-(2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl)adenine (FddA), an anti-viral compound (Woltermann, Lapin, Kunnen, Tueting, & Sánchez, 2004). Similarly, Sivets et al. (2009) synthesized derivatives such as 9-(2',3'-Dideoxy-2',3'-difluoro-β-D-arabinofuranosyl)adenine, showing potent activity against HIV-1 in human lymphocytes (Sivets, Kalinichenko, Mikhailopulo, Detorio, McBrayer, Whitaker, & Schinazi, 2009).
Chemical Synthesis and Characterization
Farquhar and Smith (1985) synthesized derivatives of 9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine, examining their resistance to degradation by various enzymes and their potential biological applications (Farquhar & Smith, 1985). Additionally, Baker et al. (1979) explored the synthesis and evaluation of 2',3'- and 3',5'-di-O-acyl derivatives as antivirals, highlighting the chemical versatility of these compounds (Baker, Haskell, Putt, & Sloan, 1979).
Biological Activity and Potential Applications
Montgomery et al. (1992) investigated the biological activity of 2'-fluoro-2-halo derivatives, demonstrating the effectiveness of these compounds in increasing the lifespan of mice with leukemia, suggesting potential therapeutic applications (Montgomery, Shortnacy-fowler, Clayton, Riordan, & Secrist, 1992). Additionally, Baker et al. (1984) synthesized 2'-O-acyl derivatives, revealing their in vitro activity against herpes type 1 viruses, further emphasizing the compound's antiviral potential (Baker, Kumar, Waites, Arnett, Shannon, Higuchi, & Lambert, 1984).
Propriétés
IUPAC Name |
9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O4/c32-29-26-30(34-20-33-29)36(21-35-26)31-28(39-18-24-14-8-3-9-15-24)27(38-17-23-12-6-2-7-13-23)25(40-31)19-37-16-22-10-4-1-5-11-22/h1-15,20-21,25,27-28,31H,16-19H2,(H2,32,33,34)/t25-,27-,28+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFWNCVDEVBPJK-IIHCQYLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



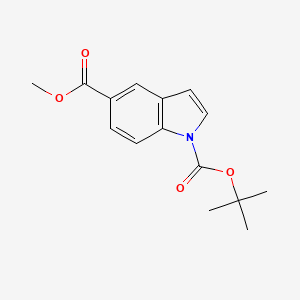
![Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-](/img/structure/B1396569.png)
![4-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1396572.png)
